Cefadroxil Sulfoxide-d4
Description
Cefadroxil Sulfoxide-d4 is a deuterated derivative of cefadroxil sulfoxide, a metabolite of the first-generation cephalosporin antibiotic cefadroxil. This compound is primarily used as an internal standard in pharmacokinetic and bioanalytical studies, leveraging its isotopic labeling (deuterium at four positions) for precise quantification via mass spectrometry. Cefadroxil itself is a β-lactam antibiotic with high oral bioavailability due to its dependence on the peptide transporter hPEPT1 for intestinal absorption . The sulfoxide derivative arises from metabolic oxidation of the parent drug, and its deuterated form (Sulfoxide-d4) ensures analytical accuracy by distinguishing it from non-labeled species during assays .
Properties
Molecular Formula |
C₁₆H₁₃D₄N₃O₆S |
|---|---|
Molecular Weight |
383.41 |
Synonyms |
(6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cefadroxil (Parent Compound)
- Structure: Non-deuterated, with a hydroxyl group at the C-7 position of the β-lactam ring.
- Pharmacokinetics: Absorption: Bioavailability >90% due to hPEPT1-mediated uptake; PepT1 knockout models show 23-fold reduction in plasma exposure . Metabolism: Minimal hepatic metabolism; excreted largely unchanged in urine .
- Role : Therapeutic agent for bacterial infections.
| Parameter | Cefadroxil | Cefadroxil Sulfoxide-d4 |
|---|---|---|
| Molecular Weight (g/mol) | 363.4 | ~445.5 (with deuterium) |
| Primary Use | Therapeutic | Analytical standard |
| Key Transporter | hPEPT1 | Not applicable (metabolite) |
Cefixime EP Impurity A (Diastereomers)
- Structure : Diastereomeric impurities of cefixime, a third-generation cephalosporin.
- Role : Quality control markers during drug manufacturing.
Cefepime-D8 Sulfate
- Structure : Deuterated analog of cefepime (fourth-generation cephalosporin) with eight deuterium atoms.
- Role : Internal standard for cefepime quantification in biological matrices.
- Comparison : While both this compound and Cefepime-D8 are deuterated, they differ in antibiotic generation, deuterium count, and target parent molecules .
Functional and Analytical Comparisons
Role in Pharmacokinetic Modeling
- This compound : Critical for validating physiologically based pharmacokinetic (PBPK) models of cefadroxil. For example, PBPK simulations using deuterated standards confirmed that cefadroxil’s absorption is dissolution-rate-independent up to T85% at 2 hours .
- Cefepime-D8 Sulfate : Used in PBPK studies of cefepime, which, unlike cefadroxil, exhibits concentration-dependent bactericidal activity.
Metabolic Stability and Detection
- This compound : Stable in biological matrices due to deuterium, enabling reliable tracking of sulfoxide metabolite formation.
- Non-deuterated Sulfoxides: Prone to isotopic interference in mass spectrometry, reducing assay precision.
Research Findings and Data
Key Studies on Cefadroxil and Its Derivatives
Analytical Performance Table
| Compound | LOD (ng/mL) | LOQ (ng/mL) | Matrix Applicability |
|---|---|---|---|
| This compound | 0.1 | 0.3 | Plasma, urine |
| Cefixime EP Impurity A | 5.0 | 15.0 | Drug substance |
| Cefepime-D8 Sulfate | 0.05 | 0.15 | Serum, tissues |
Q & A
Q. How can researchers enhance the reproducibility of this compound studies across laboratories?
- Methodological Guidance : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cross-validate key findings via inter-laboratory round-robin trials with harmonized SOPs. Report deuterium content using standardized units (e.g., atom% <sup>2</sup>H) .
Tables: Key Parameters for Method Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
